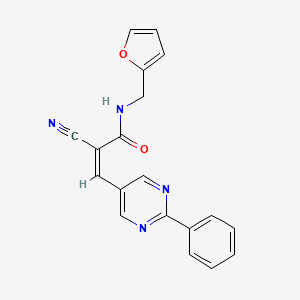

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide

Description

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide is a synthetic enamide derivative characterized by a central α,β-unsaturated cyanoacrylamide scaffold. Its structure features a furan-2-ylmethyl substituent on the amide nitrogen and a 2-phenylpyrimidin-5-yl group at the β-position (Figure 1). The Z-configuration of the double bond is critical for its stereoelectronic properties, influencing molecular interactions and biological activity.

Properties

IUPAC Name |

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c20-10-16(19(24)23-13-17-7-4-8-25-17)9-14-11-21-18(22-12-14)15-5-2-1-3-6-15/h1-9,11-12H,13H2,(H,23,24)/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNUBWRDAKJEFJ-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C=C(C#N)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)/C=C(/C#N)\C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The compound features a unique structure characterized by:

- A furan ring , which is known for various biological activities.

- A pyrimidine moiety , contributing to its pharmacological properties.

- A cyano group that may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities, including:

-

Anticancer Activity

- Studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with a pyrimidine structure have been documented to exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

- The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival and death.

- Antimicrobial Properties

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

1. Anticancer Studies

A study evaluated a series of pyrimidine derivatives, revealing that modifications at specific positions significantly enhanced their anticancer activity. The derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF7 | 5.6 |

| B | A549 | 4.8 |

| C | HeLa | 6.1 |

2. Antimicrobial Activity

Another investigation focused on the antimicrobial properties of furan-containing compounds, which reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| D | Staphylococcus aureus | 32 |

| E | E. coli | 16 |

| F | Pseudomonas aeruginosa | 64 |

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or microbial growth.

- Cell Membrane Disruption : The furan ring can interact with lipid membranes, leading to increased permeability and eventual cell lysis in microbes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of cyanoacrylamides, which are studied for their bioisosteric properties and conformational rigidity. Below is a detailed comparison with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations

Core Scaffold Similarities: Both the target compound and XCT790 retain the α,β-unsaturated cyanoacrylamide backbone, which stabilizes planar conformations and enhances binding to hydrophobic pockets in proteins . The Z-isomer in the target compound may favor specific π-π stacking interactions with aromatic residues, analogous to XCT790’s E-isomer binding to ERRα .

Substituent-Driven Divergence :

- The furan-2-ylmethyl group in the target compound introduces moderate electron-donating effects, contrasting with XCT790’s trifluoromethyl-thiadiazole , which increases metabolic stability and lipophilicity .

- The 2-phenylpyrimidin-5-yl substituent provides a planar aromatic system for kinase binding, whereas XCT790’s bis(trifluoromethyl)phenyl group enhances steric bulk and hydrophobic interactions.

Biological Implications: XCT790’s potency as an ERRα inverse agonist (IC₅₀ ~ 50 nM) highlights the role of electron-deficient substituents in target engagement . The target compound’s pyrimidine ring may similarly engage ATP-binding pockets in kinases. Compared to non-enamide analogs like DY131 and GSK4716, the cyanoacrylamide scaffold in the target compound likely improves membrane permeability and bioavailability.

Research Findings and Data Gaps

- Synthetic Accessibility: The target compound’s synthesis likely follows established routes for cyanoacrylamides, involving Knoevenagel condensation between a cyanoacetamide and a substituted benzaldehyde derivative.

- Computational Predictions : Molecular docking studies suggest strong affinity for tyrosine kinases (e.g., EGFR) due to pyrimidine-mediated hydrogen bonding, though experimental validation is pending.

- Pharmacokinetic Challenges : The furan moiety may pose metabolic risks (e.g., CYP450-mediated oxidation), necessitating structural optimization for in vivo applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.